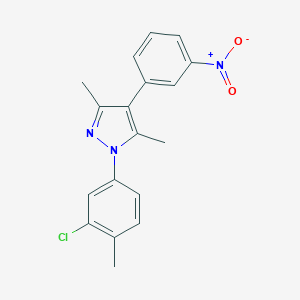![molecular formula C22H13Cl2NOS B407140 6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B407140.png)
6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of thiazepines This compound is characterized by its unique structure, which includes a dichlorophenyl group and a benzoindeno thiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzoindeno core: This step involves the cyclization of a suitable precursor to form the benzoindeno structure.
Introduction of the thiazepine ring: This is achieved through a cyclization reaction involving a thioamide and a suitable electrophile.
Attachment of the dichlorophenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazepine derivatives.
Substitution: Formation of substituted thiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to specific receptors: This compound may bind to certain receptors on the cell surface, leading to a cascade of intracellular signaling events.
Inhibition of enzymes: It may inhibit the activity of specific enzymes involved in critical biological processes.
Modulation of gene expression: This compound may influence the expression of genes involved in cell growth and survival.
Comparison with Similar Compounds
6-(2,3-dichlorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can be compared with other similar compounds, such as:
- 6-(2,3-dichlorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
- 6-(2,3-dichlorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-thione
These compounds share a similar core structure but differ in the functional groups attached to the thiazepine ring. The unique properties of this compound make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H13Cl2NOS |
|---|---|
Molecular Weight |
410.3g/mol |
IUPAC Name |
11-(2,3-dichlorophenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C22H13Cl2NOS/c23-15-9-5-8-14(19(15)24)22-18-20(12-6-1-2-7-13(12)21(18)26)25-16-10-3-4-11-17(16)27-22/h1-11,18,22H |
InChI Key |
WQXWAFMYHQNXKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=C(C(=CC=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


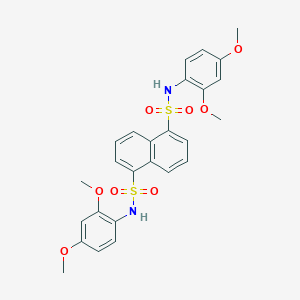
![5-Benzyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B407058.png)
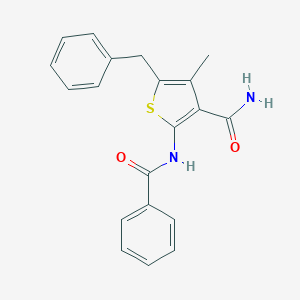
![3-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B407060.png)
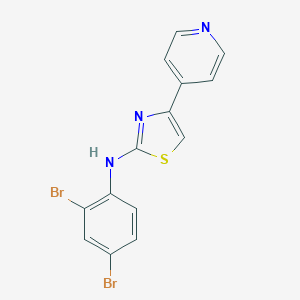
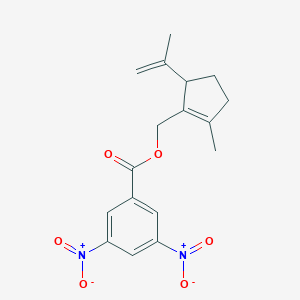
![2-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE](/img/structure/B407064.png)
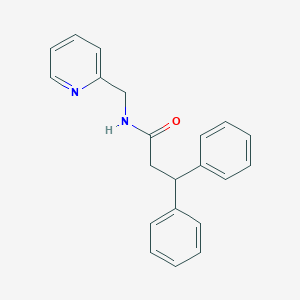
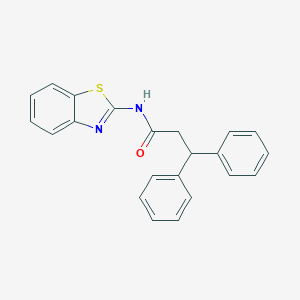
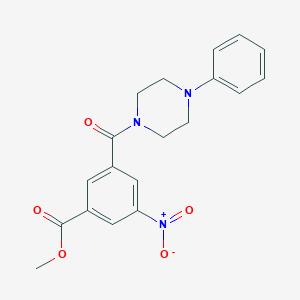
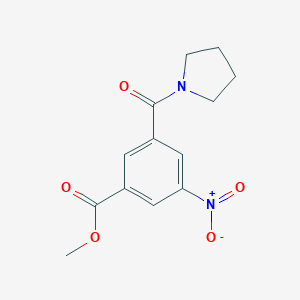
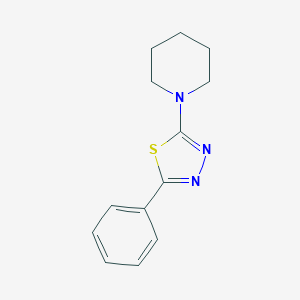
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B407080.png)
